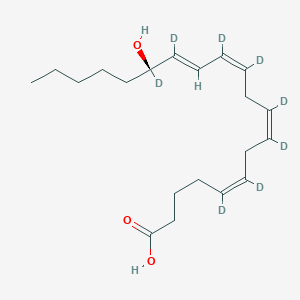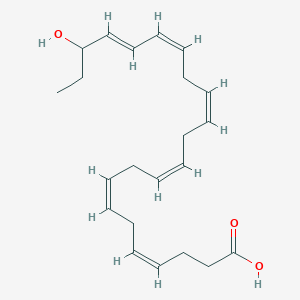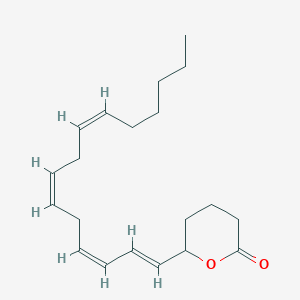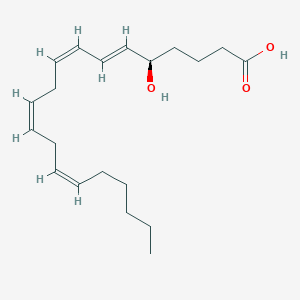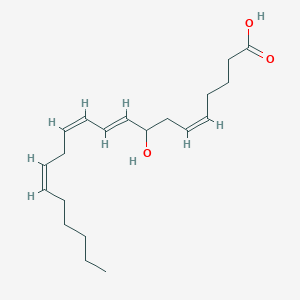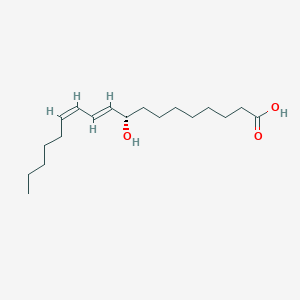
(9S,10E,12Z)-9-hydroxyoctadeca-10,12-dienoic acid
Overview
Description
“(9S,10E,12Z)-9-hydroxyoctadeca-10,12-dienoic acid”, also known as 9(S)-HODE, is a type of small molecule that belongs to the class of organic compounds known as lineolic acids and derivatives . These are derivatives of lineolic acid, a polyunsaturated omega-6 18 carbon long fatty acid, with two CC double bonds at the 9- and 12-positions .
Molecular Structure Analysis
The molecular formula of “(9S,10E,12Z)-9-hydroxyoctadeca-10,12-dienoic acid” is C18H32O3 . The average weight is 296.4449 and the monoisotopic weight is 296.23514489 . The structure of this compound includes long-chain fatty acids, hydroxy fatty acids, unsaturated fatty acids, secondary alcohols, monocarboxylic acids and derivatives, carboxylic acids, organic oxides, hydrocarbon derivatives, and carbonyl compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of “(9S,10E,12Z)-9-hydroxyoctadeca-10,12-dienoic acid” include an average molecular weight of 296.4449 and a monoisotopic weight of 296.23514489 . The chemical formula is C18H32O3 .Scientific Research Applications
1. Marker for Lipid Peroxidation
Spiteller and Spiteller (1997) investigated the stability of (9S,10E,12Z)-9-hydroxyoctadeca-10,12-dienoic acid (9S-HODE) under various oxidation conditions. They found that unlike its hydroperoxide counterparts, 9S-HODE is stable during oxidation, making it an ideal marker for lipid peroxidation processes in nature (Spiteller & Spiteller, 1997).
2. Taste Characterization in Pea-Protein Isolates
Gläser et al. (2021) developed a method to quantify bitter-tasting lipids, including different isomers of hydroxyoctadecadienoic acid in commercial pea-protein isolates. Their study highlights the significant impact of these lipids on the bitter taste of these isolates (Gläser et al., 2021).
3. Aromatase Inhibition
Kraus, Spiteller, and Bartsch (1991) identified (10E,12Z)-9-Hydroxy-10,12-octadecadienoic Acid as an aromatase inhibitor from the root extract of Urtica dioica, indicating its potential in medical research related to hormone-sensitive conditions (Kraus, Spiteller, & Bartsch, 1991).
4. Nuclear Export Inhibition
Tamura et al. (2010) discovered that (10E,12Z)-9-hydroxyoctadeca-10,12-dienoic acid acts as a novel inhibitor for nuclear export of Rev, a regulatory protein, suggesting its potential application in biochemical research (Tamura et al., 2010).
5. Antitumor Activity
Hayshi et al. (1998) reported that (10E, 12Z)-9-hydroxy-10,12-octadecadienoic acid exhibited significant antitumor activity in vitro and in vivo, suggesting its potential application in cancer research (Hayshi et al., 1998).
6. Activation in Human Skin
Baer, Costello, and Green (1991) identified the presence of (9S,10E,12Z)-9-hydroxyoctadeca-10,12-dienoic acid in human skin surface lipids, indicating its formation via an ω-6 oxygenase pathway in normal skin. This suggests its role in skin physiology and potential in dermatological research (Baer, Costello, & Green, 1991).
Mechanism of Action
Target of Action
9(S)-HODE, also known as (9S,10E,12Z)-9-hydroxyoctadeca-10,12-dienoic acid or alpha-dimorphecolic acid, is a monohydroxy polyunsaturated fatty acid . It is produced by the action of 5-lipoxygenase on α-linolenic acid . The primary targets of 9(S)-HODE are cellular ester lipids of Glechoma hederacea leaves .
Mode of Action
It is known that it interacts with its targets, cellular ester lipids, and is partially released during artificial dehydration . This interaction and release could lead to changes in the cellular environment and potentially influence various biological processes.
Biochemical Pathways
Considering its production involves the action of 5-lipoxygenase on α-linolenic acid , it can be inferred that it might play a role in the lipoxygenase pathway and fatty acid metabolism.
Pharmacokinetics
Pharmacokinetics is a crucial aspect of understanding a compound’s bioavailability and its overall effect on the body
properties
IUPAC Name |
(9S,10E,12Z)-9-hydroxyoctadeca-10,12-dienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h6,8,11,14,17,19H,2-5,7,9-10,12-13,15-16H2,1H3,(H,20,21)/b8-6-,14-11+/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPDSHTNEKLQQIJ-UINYOVNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC=CC(CCCCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C=C\[C@H](CCCCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901017275 | |
| Record name | (+)-alpha-Dimorphecolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901017275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | alpha-Dimorphecolic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004670 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
(9S,10E,12Z)-9-hydroxyoctadeca-10,12-dienoic acid | |
CAS RN |
73543-67-6 | |
| Record name | α-Dimorphecolic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73543-67-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Dimorphecolic acid, (9S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073543676 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9(S)-HODE | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07302 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (+)-alpha-Dimorphecolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901017275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 73543-67-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .ALPHA.-DIMORPHECOLIC ACID, (9S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42KE04U9BM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | alpha-Dimorphecolic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004670 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



